molecular formula C4H2ClN3O3 B3281182 5-Nitro-3-pyrazolecarbonyl chloride CAS No. 729588-84-5

5-Nitro-3-pyrazolecarbonyl chloride

Cat. No.: B3281182
CAS No.: 729588-84-5
M. Wt: 175.53
InChI Key: QPEBUMDPDXFHJR-UHFFFAOYSA-N
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Description

5-Nitro-3-pyrazolecarbonyl chloride is a nitrogen-containing heterocyclic compound It features a five-membered ring structure with two adjacent nitrogen atoms, making it a pyrazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-pyrazolecarbonyl chloride typically involves the nitration of 3-pyrazolecarbonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the stability of the compound during large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-pyrazolecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling Reactions: It can form coupling products with other aromatic compounds under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

    Coupling: Reagents like aryl halides and bases such as potassium carbonate (K2CO3) are used in the presence of palladium catalysts.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 5-nitro-3-pyrazolecarboxamides, esters, or thioesters.

    Reduction Products: The primary product is 5-amino-3-pyrazolecarbonyl chloride.

    Coupling Products: Various biaryl compounds can be formed through coupling reactions.

Scientific Research Applications

5-Nitro-3-pyrazolecarbonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.

Mechanism of Action

The mechanism of action of 5-Nitro-3-pyrazolecarbonyl chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1H-pyrazole: Similar in structure but lacks the carbonyl chloride group.

    5-Amino-3-pyrazolecarbonyl chloride: A reduction product of 5-Nitro-3-pyrazolecarbonyl chloride.

    3,5-Dinitropyrazole: Contains two nitro groups, offering different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a nitro group and a carbonyl chloride group. This combination allows for diverse chemical reactivity and the formation of a wide range of derivatives. Its dual functionality makes it a versatile intermediate in organic synthesis, providing opportunities for the development of novel compounds with varied applications.

Properties

IUPAC Name

5-nitro-1H-pyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O3/c5-4(9)2-1-3(7-6-2)8(10)11/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEBUMDPDXFHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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